molecular formula C18H23N3O B2649970 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1286721-39-8

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2649970
CAS No.: 1286721-39-8
M. Wt: 297.402
InChI Key: RUXNHPUPUAABBH-UHFFFAOYSA-N
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Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one (CAS 1286721-39-8) is a chemical compound with a molecular formula of C18H23N3O and a molecular weight of 297.4 g/mol . This molecule features a hybrid structure combining a phenylpropanone core with a piperidine ring that is functionalized with a 1H-pyrazolylmethyl group. The 1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities . Compounds containing this nucleus are frequently investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other pharmacological activities . The specific structural motif of a piperidine ring linked to a pyrazole group is found in advanced research compounds, including those investigated as modulators of biological targets such as retinoic acid receptor-related orphan receptors . This makes this compound a valuable building block or intermediate for researchers in drug discovery and development. It is particularly useful for exploring structure-activity relationships (SAR), synthesizing novel bioactive molecules, and studying mechanisms of action. The compound is provided as a high-purity material for research purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(8-7-16-5-2-1-3-6-16)20-13-9-17(10-14-20)15-21-12-4-11-19-21/h1-6,11-12,17H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXNHPUPUAABBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-bromomethyl)piperidine with 1H-pyrazole in the presence of a base to form the intermediate 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)methane. This intermediate is then reacted with 3-phenylpropan-1-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound A : 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
  • Structure : Features a propan-1-one backbone with a phenyl group at position 1 and two pyrazole rings at position 3.
  • Synthesis : Synthesized in 52% yield via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ at room temperature.
  • Key Differences :
    • Lacks the piperidine ring present in the target compound.
    • Substitution pattern (di-pyrazole vs. piperidine-pyrazole) may influence steric effects and electronic properties.
Compound B : 1-(4-(4-Aminophenyl)piperazin-1-yl)ethan-1-one
  • Structure: Contains a piperazine ring substituted with an acetyl group and a 4-aminophenyl moiety.
  • Key Differences: Piperazine (6-membered, two nitrogen atoms) vs. The ethanone group in Compound B is simpler than the phenylpropan-1-one group in the target compound.

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B
Core Structure Piperidine + pyrazole-methyl + phenylpropanone Propanone + di-pyrazole + phenyl Piperazine + acetyl + aminophenyl
Synthetic Yield Not reported 52% Not explicitly stated
Characterization Likely NMR, IR, X-ray (inferred) ¹H/¹³C NMR, IR, X-ray LC-MS, HPLC (inferred)
Potential Applications Drug discovery (piperidine motif) Catalysis (pyrazole coordination) Kinase inhibition (piperazine)

Electronic and Steric Effects

  • Target Compound : The piperidine-pyrazole-methyl group introduces moderate steric bulk and dual hydrogen-bonding sites (pyrazole N–H and piperidine N). This may enhance binding to biological targets like GPCRs or enzymes.
  • Compound B: The piperazine-acetyl-aminophenyl system is tailored for kinase inhibition, leveraging the aminophenyl group for π-π stacking interactions .

Research Findings and Implications

X-ray Diffraction and Structural Validation

  • Compound A was validated via single-crystal X-ray diffraction (SHELX refinement ), confirming its di-pyrazole substitution. Similar methods would apply to the target compound for resolving its 3D conformation.
  • The piperidine ring in the target compound likely adopts a chair conformation , as seen in related piperidine derivatives, with the pyrazole-methyl group influencing ring puckering .

Reactivity and Functionalization

  • Target Compound : The ketone group in phenylpropan-1-one is susceptible to nucleophilic attack (e.g., Grignard reactions), while the pyrazole N–H may participate in hydrogen bonding or deprotonation-driven coordination.
  • Compound A : The absence of a piperidine ring limits its utility in CNS drug design but enhances its role in coordination chemistry.

Biological Activity

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article compiles current knowledge on its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol

The compound features a piperidine ring, a pyrazole moiety, and a phenylpropane structure, which contribute to its diverse biological interactions.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Serotonergic System Interaction : Similar compounds have demonstrated anxiolytic and antidepressant effects by modulating serotonin receptors (5-HT receptors) and the GABAA receptor complex .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce ROS accumulation, potentially leading to apoptosis in cancer cells. This suggests a role in anticancer activity through oxidative stress mechanisms .

Biological Activity Overview

The following table summarizes the documented biological activities and effects of related compounds within the same structural category:

Activity Compound Effect Reference
Anxiolytic ActivityLQFM192 (related pyrazole)Significant reduction in anxiety-like behavior
Antidepressant ActivityLQFM192Increased time in open arms in elevated plus-maze test
Anticancer ActivityCompound 9 (similar structure)Induced ROS generation; apoptosis in pancreatic cancer cells
Interaction with GABAA ReceptorLQFM192Blocked by flumazenil, indicating GABAA involvement

Study 1: Anxiolytic Effects of LQFM192

In a controlled study using male Swiss mice, LQFM192 was administered prior to exposure to behavioral tests. The results indicated significant anxiolytic-like activity at doses of 54 and 162 μmol/kg, with effects mediated through the serotonergic system and GABAA receptor interactions .

Study 2: Anticancer Potential

A study focusing on a structurally similar compound demonstrated that it could induce ROS accumulation in MIA PaCa-2 pancreatic cancer cells. The mechanism involved glutathione depletion, leading to increased oxidative stress and subsequent apoptosis . This suggests that compounds like this compound may also exhibit anticancer properties.

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